molecular formula C18H24BrN5O3S2 B4753285 N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4753285
M. Wt: 502.5 g/mol
InChI Key: IXHZKIPOJSAOTH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of bromophenyl, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine and bromophenyl groups. Common reagents used in these reactions include ethyl bromide, methylsulfonyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole and piperidine moieties are known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(4-fluorophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

What sets N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide apart is the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[4-ethyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN5O3S2/c1-3-24-17(13-5-4-10-23(11-13)29(2,26)27)21-22-18(24)28-12-16(25)20-15-8-6-14(19)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHZKIPOJSAOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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